Product packaging for 4-Methyl-2-(methylsulfonyl)aniline(Cat. No.:CAS No. 4284-63-3)

4-Methyl-2-(methylsulfonyl)aniline

Cat. No.: B1432386
CAS No.: 4284-63-3
M. Wt: 185.25 g/mol
InChI Key: KYZYZYOWGLRKLJ-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfonyl)aniline (CAS RN: 1197193-21-7) is a sulfone-containing aniline derivative that serves as a valuable synthetic intermediate in medicinal chemistry and pharmaceutical research . Compounds featuring the (methylsulfonyl)aniline pharmacophore are of significant interest in the design of novel non-steroidal anti-inflammatory agents (NSAIDs) with potential selectivity for the cyclooxygenase-2 (COX-2) enzyme . The methylsulfonyl group is a key structural feature found in several established COX-2 inhibitors, as it is known to bind into the secondary pocket of the COX-2 enzyme's active site, which can lead to enhanced selectivity and a potentially improved safety profile regarding gastrointestinal toxicity compared to non-selective NSAIDs . As a building block, this compound can be used to develop new chemical entities for biological evaluation. Researchers are advised that this chemical is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses . It is typically supplied as a solid and should be stored in a cool, dark, and dry place, sealed in a tightly closed container, as it may be light-sensitive . Appropriate personal protective equipment should be worn when handling, and its use should be confined to a well-controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B1432386 4-Methyl-2-(methylsulfonyl)aniline CAS No. 4284-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-3-4-7(9)8(5-6)12(2,10)11/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZYZYOWGLRKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4284-63-3
Record name 2-methanesulfonyl-4-methylaniline
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Overview of Aniline Derivatives in Chemical Research

Aniline (B41778) and its derivatives are a cornerstone of modern chemical research and industry. researchgate.netsci-hub.se These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, serve as versatile building blocks in organic synthesis. researchgate.netsci-hub.se Their significance stems from their role as precursors in the manufacturing of a wide array of products, including dyes, polymers, pharmaceuticals, and agrochemicals. sci-hub.seresearchgate.netyufenggp.com In the pharmaceutical sector, for instance, aniline derivatives are integral to the synthesis of analgesics, antihistamines, and other therapeutic agents. researchgate.netyufenggp.com The reactivity of the amino group, coupled with the stability of the aromatic ring, allows for a multitude of chemical transformations, making aniline derivatives indispensable in the creation of complex molecules. sci-hub.se

Significance of Methylsulfonyl Moieties in Organic Chemistry

The methylsulfonyl group (–SO2CH3), often referred to as a mesyl group, is a functional group with significant influence on the properties of organic molecules. ontosight.ai It is recognized for being a strong electron-withdrawing group, which can substantially alter the electronic environment of a molecule. ontosight.ai This property is crucial in modifying the reactivity and acidity of nearby functional groups. dtic.mil The sulfonyl group is also known for its stability and its role as a good leaving group in nucleophilic substitution reactions. ontosight.ai In medicinal chemistry, the methylsulfonyl moiety is often incorporated into drug candidates to enhance their solubility, metabolic stability, and ability to form hydrogen bonds, which can improve their interaction with biological targets. ontosight.ai

Contextualizing 4 Methyl 2 Methylsulfonyl Aniline Within Advanced Aromatic Chemistry

Established Laboratory-Scale Synthetic Routes

Reductive Transformations of Nitroaromatic Precursors

A primary and widely utilized method for the synthesis of this compound involves the reduction of a corresponding nitroaromatic precursor. This approach typically starts with 4-methyl-2-nitroaniline, which can be synthesized through the nitration of 4-methylaniline. patsnap.comchemicalbook.com The amino group in 4-methylaniline is first protected, often by acylation, to direct the subsequent nitration to the desired ortho position and to moderate the reactivity of the starting material. patsnap.comutdallas.edu Following nitration, the protecting group is removed to yield 4-methyl-2-nitroaniline. patsnap.comchemicalbook.com

The crucial step in this sequence is the selective reduction of the nitro group to an amino group. A common method for this transformation is catalytic hydrogenation. For instance, a solution of the nitroaromatic precursor in a suitable solvent like methanol (B129727) can be hydrogenated over a palladium on carbon (Pd/C) catalyst. The reaction proceeds until the uptake of hydrogen gas ceases, indicating the completion of the reduction. The catalyst is then removed by filtration, and the product is isolated by concentrating the solution and subsequent recrystallization.

Another approach involves the use of a solid superacid catalyst for the nitration of p-methylsulfonyltoluene to produce 2-nitro-4-methylsulfonyltoluene. google.com This intermediate can then be reduced to the target aniline derivative. This method offers advantages such as high catalytic activity, simple operation, and the ability to reuse the catalyst, making it suitable for industrial applications. google.com

Multi-Step Approaches from Substituted Acetanilides

Multi-step syntheses commencing from substituted acetanilides provide an alternative and controllable route to this compound and its analogues. utdallas.edu Acetanilide (B955) itself can serve as a starting material. utdallas.edu The synthesis sequence often involves the introduction of a methylsulfonyl group onto the acetanilide ring. This is typically achieved through sulfonation using methylsulfonyl chloride in an inert solvent. The acetamide (B32628) group directs the substitution to the para position. utdallas.edu

The use of a protecting group, such as the acetyl group in acetanilide, is a key concept in this multi-step approach. utdallas.edu Amines are highly reactive, and protecting the amino group as an amide reduces its reactivity and prevents unwanted side reactions during the synthesis. utdallas.edu The bulky nature of the amide group also sterically hinders substitution at the ortho position, favoring the desired para-substituted product. utdallas.edu The protecting group is then removed in the final step of the synthesis to yield the free amine. utdallas.edu

A representative multi-step synthesis might involve the following sequence:

Protection: Aniline is acetylated to form acetanilide.

Sulfonylation: The acetanilide is reacted with methylsulfonyl chloride to introduce the methylsulfonyl group.

Deprotection: The acetyl group is removed to yield the final aniline product. utdallas.edu

Advanced and Specialized Synthetic Strategies

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation is a cornerstone of many synthetic routes to this compound, particularly in the reduction of nitroaromatic precursors. google.com Noble metal catalysts, such as palladium on carbon (Pd/C) and Raney Nickel, are frequently employed for this transformation. google.com These reactions are typically carried out under a hydrogen atmosphere in a suitable solvent. google.com For instance, the reduction of a nitrobenzene (B124822) derivative using Raney Nickel can be achieved by stirring the mixture under a hydrogen pressure of 0.1-1 atm at a temperature of 20-80°C. google.com

Transfer hydrogenation presents an alternative to using gaseous hydrogen. This method utilizes a hydrogen donor molecule, such as formic acid or its salts, in the presence of a catalyst. While specific examples for the synthesis of this compound are not detailed in the provided results, transfer hydrogenation is a well-established technique for the reduction of nitro compounds to anilines.

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation process. For example, in the synthesis of N-methylaniline from aniline and methanol, copper and chromium-based catalysts have been shown to be effective. google.comscispace.com

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and costs. journalirjpac.com Key parameters that are often optimized include temperature, pressure, catalyst loading, and the choice of solvent. researchgate.netresearchgate.net

For instance, in the hydrogenation of nitroaromatics, increasing the reaction temperature can lead to higher yields, up to a certain point. researchgate.net Similarly, adjusting the flow rate in a continuous-flow hydrogenation system can determine the optimal residence time for complete conversion. researchgate.net The use of machine learning algorithms is an emerging strategy for the systematic optimization of reaction conditions, allowing for a more efficient exploration of the parameter space. beilstein-journals.org

Scalable and Industrial Synthesis Considerations for Related Intermediates

The synthesis of this compound is of significant industrial interest due to its role as a key intermediate in the production of pharmaceuticals like pazopanib. google.comaastridlifesciences.commanusaktteva.comkekulepharma.com Therefore, the scalability and economic viability of the synthetic route are of paramount importance. rsc.org

Industrial processes often favor multi-step syntheses that utilize readily available and cost-effective starting materials. acs.org The development of efficient and scalable synthetic routes is a continuous area of research. For example, a practical, economical, and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate, another important synthetic intermediate, has been developed to address the limitations of previous methods, such as the high cost of precursors and difficult purification. rsc.org

Reactivity of the Aniline Moiety

The aniline portion of the molecule, consisting of the benzene (B151609) ring and the amino group, is central to its reactivity. The amino group's strong activating effect significantly influences the outcomes of reactions involving the aromatic ring and the nitrogen atom itself.

Electrophilic aromatic substitution (EAS) on the this compound ring is a complex scenario due to the competing directing effects of the three substituents. The outcome of such reactions depends on the balance between the activating and deactivating nature of these groups. libretexts.org

Amino Group (-NH₂): As a potent activating group, the amino group donates electron density to the ring through resonance, making it more nucleophilic and reactive towards electrophiles. byjus.com It strongly directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5).

Methyl Group (-CH₃): This is a weakly activating group that directs incoming electrophiles to its ortho and para positions (positions 3, 5, and 6). chemguide.co.uk

Methylsulfonyl Group (-SO₂CH₃): This is a strong deactivating group that withdraws electron density from the ring, making it less reactive. It directs incoming electrophiles to the meta position (positions 3 and 5). libretexts.orgorganicchemistrytutor.com

The positions on the aromatic ring are influenced by these competing effects. The synergistic directing effects of all three groups converge on positions 3 and 5. The amino group strongly activates the ring, making substitution likely despite the presence of the deactivating sulfonyl group. libretexts.org The primary sites for electrophilic attack would be the positions most activated by the powerful amino group and also favored by the other groups.

SubstituentPositionElectronic EffectDirecting Influence
Amino (-NH₂)C1Strongly ActivatingOrtho, Para (Positions 2, 4, 6 - occupied)
Methylsulfonyl (-SO₂CH₃)C2Strongly DeactivatingMeta (Positions 4, 6 - occupied)
Methyl (-CH₃)C4Weakly ActivatingOrtho, Para (Positions 3, 5)

Based on an analysis of these directing effects, the predicted reactivity for electrophilic substitution at the unoccupied positions of the ring is as follows:

Ring PositionPredicted ReactivityRationale
C3HighOrtho to the activating -CH₃ group and meta to the deactivating -SO₂CH₃ group. Activated by both donating groups.
C5ModerateOrtho to the activating -CH₃ group and meta to the deactivating -SO₂CH₃ group. Steric hindrance from the adjacent -CH₃ might be a factor.
C6LowOrtho to the deactivating -SO₂CH₃ group and subject to significant steric hindrance from both the sulfonyl and amino groups.

Under harsh acidic conditions, such as in nitration reactions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would alter the substitution pattern significantly. byjus.com To control the high reactivity of the aniline and avoid this, the amino group is often acetylated to form an acetamido group, which is less activating but still ortho, para-directing. libretexts.orgutdallas.edu

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. masterorganicchemistry.com This allows it to participate in a variety of reactions, such as alkylation and acylation.

The nucleophilicity of the amino group in this compound is modulated by the electronic effects of the other ring substituents. The electron-donating methyl group at the para position slightly enhances the electron density on the nitrogen, while the ortho-methylsulfonyl group significantly withdraws electron density, thereby reducing the nucleophilicity of the amino group compared to a simpler aniline like p-toluidine.

Reaction TypeTypical ReagentsExpected Product Type
AcylationAcetyl chloride, Acetic anhydrideN-(4-methyl-2-(methylsulfonyl)phenyl)acetamide
AlkylationAlkyl halides (e.g., methyl iodide)N-alkylated anilines
DiazotizationNitrous acid (NaNO₂/HCl)Diazonium salt for subsequent reactions (e.g., Sandmeyer)

Transformations Involving the Methylsulfonyl Group

The methylsulfonyl group is a key functional moiety that significantly influences the molecule's properties and reactivity.

Aryl sulfonyl groups are known for their high stability under a wide range of reaction conditions, including acidic and basic environments. chem-station.comnih.gov The sulfur atom is in its highest oxidation state (VI), making it resistant to oxidation. The sulfur-carbon bond is strong, and the group as a whole is generally unreactive unless specific conditions are met to facilitate its transformation. This stability makes the methylsulfonyl group a reliable component in multi-step syntheses. ontosight.ai

While the methylsulfonyl group is generally a poor leaving group in nucleophilic aromatic substitution (SₙAr) reactions, its displacement is not impossible. For SₙAr to occur, the aromatic ring must be highly activated by strong electron-withdrawing groups. In this compound, the methylsulfonyl group itself is electron-withdrawing. However, the presence of the powerful electron-donating amino group at the C1 position would generally disfavor a nucleophilic attack on the ring.

Displacement of an aryl methylsulfonyl group typically requires highly activated systems, such as those found in certain heterocyclic compounds or aromatic rings bearing multiple, very strong electron-withdrawing groups. organic-chemistry.org In the context of this compound, direct nucleophilic displacement of the methylsulfonyl group is considered unlikely under standard conditions.

Intramolecular Rearrangements and Cyclization Reactions

The ortho relationship between the amino and methylsulfonyl groups presents the possibility for intramolecular cyclization reactions. Such reactions are often favored entropically over their intermolecular counterparts because the reacting groups are held in close proximity. wikipedia.org

Derivatization and Functionalization Strategies of 4 Methyl 2 Methylsulfonyl Aniline

N-Functionalization of the Amino Group

The amino group of 4-Methyl-2-(methylsulfonyl)aniline is a primary site for functionalization, allowing for the synthesis of a diverse range of derivatives, including amides, sulfonamides, and ureas.

Formation of Amides, Sulfonamides, and Ureas

Amides: Amide derivatives of this compound are commonly synthesized through the reaction of the aniline (B41778) with carboxylic acids or their activated derivatives, such as acyl chlorides. For instance, a one-pot synthesis method using thionyl chloride (SOCl₂) as an activating agent for the carboxylic acid has been shown to be effective for producing secondary and tertiary amides in high yields, even with sterically hindered amines. rsc.org This approach is advantageous due to its efficiency and applicability to large-scale production. rsc.org The incorporation of the 4-(methylsulfonyl)aniline (B1202210) moiety into known NSAIDs like naproxen, indomethacin, diclofenac, and mefenamic acid has been explored to create new anti-inflammatory agents. nih.gov

Sulfonamides: The synthesis of sulfonamides typically involves the reaction of this compound with sulfonyl chlorides in the presence of a base like pyridine. cbijournal.comresearchgate.net This reaction is a standard method for creating the sulfonamide linkage (-SO₂NH-). researchgate.net Various methods have been developed to achieve this transformation under mild conditions, including the use of transition metal catalysts or N-chlorosulfonyl carbamate. researchgate.net The resulting sulfonamide derivatives are of significant interest in medicinal chemistry. For example, some COX-2 selective inhibitors feature a sulfonamide or methylsulfone group on an aryl ring. nih.gov

Ureas: Urea (B33335) derivatives can be prepared by reacting this compound with isocyanates or by using phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). nih.gov Another approach involves the reaction of an amine with a carbamate, such as 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the monosubstituted urea. bioorganic-chemistry.com Zirconium(IV)-catalyzed exchange processes also provide a route to ureas from carbamates and amines, with microwave acceleration enhancing the reaction rate. organic-chemistry.org These methods offer versatile and efficient pathways to a wide array of urea derivatives with potential biological activities. nih.govbioorganic-chemistry.comorganic-chemistry.org

Table 1: Examples of N-Functionalization Reactions

Derivative Type Reagents Key Features
Amides Carboxylic acids, Thionyl chloride One-pot synthesis, high yields. rsc.org
Sulfonamides Sulfonyl chlorides, Pyridine Standard method for sulfonamide linkage. cbijournal.comresearchgate.net
Ureas Isocyanates, CDI, Carbamates Versatile and efficient synthesis routes. nih.govbioorganic-chemistry.comorganic-chemistry.org

Alkylation and Arylation Reactions

Alkylation: The amino group of anilines can undergo N-alkylation. For instance, N-allylamines can be used as precursors for the synthesis of imidazolidin-2-ones, a class of urea derivatives. organic-chemistry.org

Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the arylation of amines. While direct N-arylation of this compound is a possibility, related studies have focused on the meta-C–H arylation of aniline derivatives using a palladium catalyst and a specific ligand. nih.gov This highlights the potential for regioselective functionalization of the aromatic ring.

Diazotization and Azo Coupling Reactions

The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This involves treating the aniline with an acidic solution of sodium nitrite (B80452) at low temperatures. nih.govunb.ca The resulting diazonium salt is a reactive intermediate that can then undergo azo coupling reactions with electron-rich aromatic compounds like phenols or other anilines to form brightly colored azo compounds. nih.govorganic-chemistry.orgwikipedia.org The position of the coupling on the aromatic partner is typically para to the activating group, unless that position is blocked. organic-chemistry.orgwikipedia.org The pH of the reaction medium is a critical factor for successful azo coupling. organic-chemistry.org

Functionalization at the Methyl Group

The methyl group on the aromatic ring of this compound can also be a site for functionalization.

Palladium-catalyzed α-arylation of methyl sulfonamides with aryl chlorides has been demonstrated as a viable method for forming a new carbon-carbon bond at the methyl group. nih.gov This reaction typically requires a specific palladium precatalyst and a phosphine (B1218219) ligand to achieve good to excellent yields of the mono-arylated product. nih.gov This strategy has been applied to the synthesis of complex molecules. nih.gov

Aromatic Ring Functionalization through Directed Ortho Metalation or Other Approaches

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.orgorganic-chemistry.org In the case of this compound, the amino group or a derivative thereof could potentially act as a DMG. For example, amides and sulfonamides are known to be effective DMGs. wikipedia.orgorganic-chemistry.org This would allow for the introduction of substituents at the position ortho to the amino group.

Spectroscopic Characterization Methodologies for 4 Methyl 2 Methylsulfonyl Aniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For 4-Methyl-2-(methylsulfonyl)aniline, a combination of 1D and 2D NMR experiments would be essential.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the two different methyl groups.

Aromatic Protons: The benzene (B151609) ring has three protons. The powerful electron-withdrawing sulfonyl group at position 2 would significantly deshield the adjacent proton at position 3, shifting it downfield. The proton at position 6 would also be deshielded, though to a lesser extent. The proton at position 5 would be the most shielded. This would likely result in three distinct signals in the aromatic region (approx. δ 6.5-8.0 ppm). The splitting pattern would be complex, showing doublet and doublet of doublets, reflecting their ortho- and meta-coupling relationships.

Amino (-NH₂) Protons: The two protons of the primary amine group would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is expected in the δ 4.0-5.5 ppm range.

Methylsulfonyl (-SO₂CH₃) Protons: The three protons of the methyl group attached to the sulfonyl group would appear as a sharp singlet, significantly deshielded by the two oxygen atoms. This signal would be expected in the δ 3.0-3.5 ppm region.

Aromatic Methyl (-CH₃) Protons: The protons of the methyl group at position 4 on the aromatic ring would also appear as a sharp singlet, typically in the more shielded region of δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (Position 3)~7.8 - 8.0d (doublet)
Ar-H (Position 5)~6.7 - 6.9dd (doublet of doublets)
Ar-H (Position 6)~7.2 - 7.4d (doublet)
-NH₂~4.0 - 5.5br s (broad singlet)
-SO₂CH₃~3.1 - 3.3s (singlet)
Ar-CH₃~2.3 - 2.5s (singlet)

The ¹³C NMR spectrum would show eight distinct signals, corresponding to the six carbons of the benzene ring and the two methyl carbons.

Aromatic Carbons: The chemical shifts would be influenced by the attached groups. The carbon atom bearing the amino group (C1) would be shielded, while the carbon bearing the sulfonyl group (C2) would be significantly deshielded. The carbon attached to the methyl group (C4) would also show a characteristic shift. The remaining aromatic carbons (C3, C5, C6) would have shifts determined by the combined electronic effects of the substituents.

Methyl Carbons: The carbon of the methylsulfonyl group (-SO₂CH₃) would be deshielded and appear further downfield (approx. δ 40-45 ppm) compared to the more shielded aromatic methyl carbon (Ar-CH₃) (approx. δ 20-22 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-NH₂)~145 - 150
C2 (-SO₂CH₃)~125 - 130
C3~130 - 135
C4 (-CH₃)~135 - 140
C5~115 - 120
C6~120 - 125
-SO₂CH₃~40 - 45
Ar-CH₃~20 - 22

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent (ortho-coupled) protons, confirming their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would show which protons are directly attached to which carbon atoms. It would be used to definitively assign the signals for each C-H pair in the molecule (e.g., C3-H, C5-H, C6-H, and the two methyl groups).

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, S=O, and C=C bonds.

N-H Stretching: The primary amine group would show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

S=O Stretching: The sulfonyl group is a very strong infrared absorber and would exhibit two intense, sharp bands corresponding to its asymmetric and symmetric stretching modes, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations would cause several peaks in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
N-H Asymmetric Stretch-NH₂~3450Medium
N-H Symmetric Stretch-NH₂~3350Medium
Aromatic C-H StretchAr-H3100 - 3000Medium-Weak
Aliphatic C-H Stretch-CH₃3000 - 2850Medium
S=O Asymmetric Stretch-SO₂-1350 - 1300Strong
S=O Symmetric Stretch-SO₂-1160 - 1120Strong
Aromatic C=C StretchAr C=C1600 - 1450Medium-Strong

Raman spectroscopy provides complementary information to FTIR. While the sulfonyl group's S=O stretches are strong in FTIR, they are typically weaker in Raman. Conversely, the aromatic ring vibrations often produce strong, sharp signals in the Raman spectrum, making it particularly useful for characterizing the substituted benzene ring. A strong "ring breathing" mode would be expected around 800-850 cm⁻¹.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which examines the transitions between electronic energy levels in a molecule, is a valuable tool for characterizing aromatic compounds like this compound and its derivatives. The position and intensity of absorption bands in the UV-Vis spectrum are influenced by the electronic structure of the molecule, including the presence of chromophores, auxochromes, and the nature of the solvent.

The UV-Vis spectrum of aniline (B41778), a parent compound, typically exhibits two primary absorption bands in the ultraviolet region. libretexts.org The more intense band, corresponding to the π → π* transition of the benzene ring, is observed at shorter wavelengths, while a weaker band at longer wavelengths is attributed to the n → π* transition involving the non-bonding electrons of the amino group. libretexts.org The introduction of substituents on the aniline ring can cause shifts in these absorption maxima (λmax), which can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. ajrsp.com

Table 1: Hypothetical UV-Vis Absorption Maxima for this compound in Various Solvents

SolventPolarity (Dielectric Constant)Expected λmax (nm) for π → π* transitionExpected λmax (nm) for n → π* transition
HexaneNon-polar (1.9)~240-250~285-295
DichloromethanePolar aprotic (9.1)~245-255~290-300
EthanolPolar protic (24.6)~250-260~295-305
WaterPolar protic (80.1)~255-265~300-310

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, mass spectrometry can provide crucial information about its molecular formula and fragmentation patterns, which are characteristic of its structure.

The molecular ion peak (M+), which corresponds to the intact molecule that has been ionized by the loss of a single electron, is expected to be observed in the mass spectrum of this compound. Given the molecular formula C7H9NO2S, the exact molecular weight is 171.22 g/mol . Therefore, the molecular ion peak would appear at an m/z of approximately 171.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral species. The pattern of these fragments is often predictable and provides a fingerprint of the molecule's structure. The fragmentation of aromatic compounds is often characterized by the stability of the resulting ions. libretexts.org For molecules containing functional groups like amines and sulfones, specific cleavage patterns are expected. libretexts.org

A key fragmentation pathway for aromatic sulfones involves the cleavage of the carbon-sulfur bond. It is anticipated that a prominent fragmentation of this compound would involve the loss of the methylsulfonyl radical (•SO2CH3) or the neutral sulfur dioxide (SO2) molecule. The loss of SO2 is a common fragmentation pathway for aromatic sulfonamides. The stability of the resulting carbocation or radical cation influences the likelihood of a particular fragmentation pathway.

While a detailed experimental mass spectrum for this compound is not available in the reviewed literature, the following table outlines the expected major fragments and their corresponding m/z values based on the principles of mass spectrometry and the fragmentation of similar compounds.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion StructureProposed Fragmentation Pathwaym/z (Mass-to-Charge Ratio)
[C7H9NO2S]+•Molecular Ion171
[C7H8N]+Loss of •SO2CH3106
[C6H6N]+Loss of CH3 from [C7H8N]+92
[C7H9N]+•Loss of SO2107
[CH3SO2]+Cleavage of C-S bond79
[C6H5]+Loss of CH3 and NH2 from the aromatic ring77

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the properties of molecular systems. For compounds analogous to 4-Methyl-2-(methylsulfonyl)aniline, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine their optimized geometries, electronic structures, and vibrational frequencies. researchgate.net

The first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563) (PSMA), DFT calculations have shown that the calculated geometric parameters are in close agreement with experimental data obtained from X-ray crystallography. eurjchem.com In PSMA, the dihedral angle between the pyrrolidine (B122466) and benzene (B151609) rings is 26.70(14)°, indicating a relatively coplanar structure. eurjchem.com This process confirms that the optimized structure represents a true energy minimum by ensuring all calculated vibrational frequencies are positive.

The following table displays representative optimized geometric parameters for functional groups similar to those in this compound, derived from computational studies on analogous molecules.

Table 1: Representative Geometric Parameters from DFT Calculations for Analogous Compounds.

ParameterBond/AngleCalculated ValueReference Compound
Bond Length (Å)S=O~1.45 ÅAryl Sulfonyl Piperazine (B1678402) Derivatives researchgate.net
Bond Length (Å)C-S~1.78 ÅAryl Sulfonyl Piperazine Derivatives researchgate.net
Bond Length (Å)C-N (Aniline)~1.40 ÅAniline (B41778) researchgate.net
Bond Angle (°)O=S=O~120°Aryl Sulfonyl Piperazine Derivatives researchgate.net
Bond Angle (°)C-S-C~104°Aryl Sulfonyl Piperazine Derivatives researchgate.net

The electronic properties of a molecule are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. rasayanjournal.co.innih.gov A smaller gap suggests higher reactivity and greater polarizability, as less energy is required to excite an electron to a higher energy state. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from electronic structure calculations. It illustrates the charge distribution across the molecule, identifying regions prone to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. dtic.mil In studies of aryl sulfonyl piperazine derivatives, MEP analysis revealed that negative electrostatic potentials are concentrated around the sulfonyl group, indicating these are sites for electrophilic attack, while positive potentials are found near hydrogen atoms. researchgate.net

The table below presents typical electronic properties calculated for analogous sulfonamide and aniline compounds.

Table 2: Calculated Electronic Properties of Analogous Compounds.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
2-Phenyl Sulfanyl (B85325) Aniline-5.96-2.253.71 researchgate.net
Pt(dach)Cl4 (for context on stability)-6.2164-4.09882.1176 nih.gov
p-aminophenyl tetrathiafulvalene-4.88-2.901.98 rasayanjournal.co.in

DFT calculations are also used to predict the vibrational spectra (Infrared and Raman) of a molecule. These theoretical frequencies, when scaled by an appropriate factor, generally show good correlation with experimental spectroscopic data. This correlation allows for the precise assignment of vibrational modes to specific atomic motions within the molecule, aided by Potential Energy Distribution (PED) analysis. For a disulfonimide derivative, 4-methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, DFT calculations at the B3LYP/6−311++G(d,p) level provided results consistent with experimental FT-IR, NMR, and UV-Vis data. osti.gov

Quantum Chemical Descriptors and Reactivity Predictions

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify a molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), and softness (S). rasayanjournal.co.in These descriptors provide a quantitative framework for understanding and predicting the behavior of a molecule in chemical reactions. For instance, a study on 2-phenyl sulfanyl aniline reported a high electrophilicity index (4.98), indicating its potential biological activity. researchgate.net

The following table defines these descriptors and shows how they are calculated.

Table 3: Quantum Chemical Descriptors and Their Calculation.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Potential (µ)µ = -(I + A) / 2 = -χThe escaping tendency of electrons from an equilibrium system.
Global Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. A large HOMO-LUMO gap implies high hardness.
Global Softness (S)S = 1 / (2η)The inverse of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = µ² / (2η)A measure of the energy lowering due to maximal electron flow.

Molecular Docking Studies with Biological Targets (for analogous compounds)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. This method is crucial in drug discovery for estimating binding affinity and identifying key interactions. Although no specific docking studies for this compound were found, research on analogous sulfonamide and aniline derivatives demonstrates their potential to interact with various biological targets. For example, novel sulfonamide derivatives have been docked against Dihydropteroate synthase (DHPS), an important bacterial enzyme, to investigate their antibacterial activity. nih.gov Similarly, other sulfonylquinoxaline derivatives have shown inhibitory potential against DNA Gyrase. nih.gov

This table summarizes molecular docking results for compounds analogous to this compound.

Table 4: Molecular Docking Studies of Analogous Sulfonyl Aniline Derivatives.

Analogous Compound/DerivativeBiological TargetPDB CodeDocking Score (kcal/mol) / FindingReference
Novel Sulfonamide DerivativesDihydropteroate synthase (DHPS)1AJ0Showed promising binding affinities, correlating with antibacterial activity against E. coli. nih.gov
Sulfonylquinoxaline DerivativesS. aureus DNA Gyrase2XCTPromising derivatives showed inhibitory activity in the micromolar range (15.69-23.72 µM). nih.gov
Grossgemin Amino DerivativesTubulin (Colchicine Binding Site)1SA0Binding free energies ranged from -24.57 to -32.16 kcal/mol, some better than colchicine. researchgate.net
Alkyl bis(4-amino-5-cyanopyrimidine) DerivativesAcetylcholinesterase (AChE)Not SpecifiedCompound 7c showed potent AChE inhibitory activity (IC50 = 5.72 ± 1.53 μM). researchgate.net

Lack of Sufficient Data for "this compound" Prevents Detailed Analysis

Following a comprehensive review of available academic and scientific literature, it has been determined that there is insufficient specific data concerning the chemical compound This compound to generate a detailed article according to the requested outline. The existing body of research accessible through searches does not provide the necessary information regarding its specific applications in organic synthesis or its development as a scaffold in medicinal chemistry.

A significant point of clarification is the distinction between the requested compound and its more widely researched isomer, 4-(Methylsulfonyl)aniline (B1202210) . The vast majority of published studies, particularly in the field of medicinal chemistry, focus on the latter. This includes extensive research into its role as a critical pharmacophore in the development of selective Cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.netresearchgate.netnih.govchemicalbook.com For instance, numerous studies detail the synthesis of novel anti-inflammatory agents and COX-2 selective inhibitors by incorporating the 4-(methylsulfonyl)aniline moiety. nih.govnih.gov This structural motif is a key component in several well-known COX-2 inhibitors.

Conversely, specific research detailing the use of This compound as a building block for heterocyclic compounds, as a ligand in transition metal chemistry, or as an intermediate in multi-component reactions could not be retrieved. Similarly, its application as a scaffold for designing COX-2 inhibitors or for exploration in other therapeutic areas is not documented in the available literature.

While related compounds such as 2-Amino-5-methylbenzenesulfonic acid ontosight.ai and various other substituted anilines appear in search results, the data is not applicable to the specific molecular structure of this compound.

Due to the strict requirement to focus solely on This compound , and the absence of specific findings for this compound in the searched literature, it is not possible to provide the requested in-depth article.

Applications of 4 Methyl 2 Methylsulfonyl Aniline in Academic Research

Contributions to Materials Science Research

While extensive research on 4-Methyl-2-(methylsulfonyl)aniline in materials science is still emerging, the broader class of substituted anilines is recognized for its potential in creating novel materials with tailored properties.

Substituted anilines are foundational building blocks for a range of organic functional materials. The specific substitution on the aniline (B41778) ring plays a critical role in determining the final properties of the material. The presence of both an electron-donating amine group and an electron-withdrawing sulfonyl group on the same aromatic ring in this compound suggests potential for creating materials with interesting electronic and photophysical properties.

Research into other substituted aniline monomers has shown that modifying the aniline structure allows for the tuning of polymer characteristics. rsc.orgresearchgate.net These modifications can influence solubility, morphology, and electrical properties. rsc.orgresearchgate.netrsc.org For instance, polymers derived from ortho-substituted anilines have been synthesized and demonstrated to be soluble in common organic solvents, enabling the fabrication of thin films for applications such as chemical sensors. rsc.orgresearchgate.netrsc.org The specific electronic and steric effects of the substituents are key factors that are rationalized to impact the polymer's final characteristics. rsc.orgresearchgate.net While direct applications of this compound in this area are not yet widely documented, its structure makes it a candidate for investigation in the development of new functional organic materials.

The primary amine group of this compound allows it to act as a monomer in polymerization reactions, particularly for the synthesis of polyaniline derivatives. Polyaniline and its derivatives are a well-known class of conducting polymers with diverse applications. mdpi.com The properties of these polymers, such as solubility and conductivity, can be significantly altered by introducing substituents onto the aniline ring or the nitrogen atom. mdpi.com

The polymerization of aniline derivatives can be achieved through various methods, including chemical oxidative polymerization. rsc.orgrsc.org Studies on other substituted anilines, such as 2-(1-methylbut-2-en-1-yl)aniline, have demonstrated the synthesis of new polyaniline derivatives with modified characteristics. rsc.orgresearchgate.netrsc.org These studies focus on understanding how the nature of the substituent influences the polymerization process and the resulting polymer's properties, such as morphology and solubility. rsc.orgresearchgate.netrsc.org Furthermore, anilines have been copolymerized with other monomers, like sulfur monochloride, to produce novel conjugated polymers with unique backbones consisting of nitrogen and sulfur atoms, resulting in colored materials. nih.gov

Although specific examples of polymers synthesized directly from this compound are not prevalent in the reviewed literature, its chemical structure marks it as a viable candidate for inclusion as a monomer or co-monomer in the synthesis of new polymers with potentially enhanced thermal stability or specific electronic properties conferred by the methylsulfonyl group.

Advanced Analytical Methodologies for Separation and Quantification

The analysis of this compound relies on modern chromatographic techniques to ensure purity, identify the compound, and quantify it in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is crucial for quality control and research purposes. A typical method would involve a reversed-phase approach.

Method development would focus on optimizing several parameters to achieve good separation, peak shape, and sensitivity. This includes selecting an appropriate stationary phase, such as a C18 column, and a mobile phase, often a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The pH of the buffer can be adjusted to control the retention time of the aniline compound by altering its ionization state. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

The table below summarizes typical starting conditions for developing an HPLC method for aniline derivatives, which would be applicable for this compound.

ParameterTypical ConditionPurpose
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)Provides good retention and separation for aromatic amines.
Mobile Phase Acetonitrile/Methanol (B129727) and Water/BufferElutes the compound from the column; the ratio is adjusted for optimal retention time.
Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition, while gradient changes over time for complex mixtures.
Flow Rate 1.0 - 2.0 mL/minControls the speed of the analysis and can affect separation efficiency.
Column Temperature 30 - 40°CAffects viscosity and retention, can improve peak shape.
Detection UV at ~239 nmQuantifies the compound based on its absorbance of light.
Injection Volume 10 - 20 µLThe amount of sample introduced into the system.

This table presents a generalized set of parameters based on methods developed for similar aniline compounds. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile and thermally stable compounds. For this compound, GC would separate the compound from any volatile impurities based on their boiling points and interactions with the GC column. The separated compound then enters the mass spectrometer.

In the mass spectrometer, the molecule is ionized, typically by electron impact, which causes it to fragment into characteristic pieces. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a unique "chemical fingerprint." This fingerprint can be compared to library spectra or used to confirm the molecular weight of the parent ion, thereby providing unambiguous identification of the compound. Commercial suppliers often use GC to specify the purity of this compound, commonly reporting it as greater than 98.0%. tcichemicals.comtcichemicals.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used in synthetic chemistry to monitor the progress of reactions and to get a preliminary assessment of product purity.

To analyze this compound using TLC, a small spot of a solution of the compound is applied to a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). The plate is then placed in a sealed chamber containing a shallow layer of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary phase versus its solubility in the mobile phase.

After development, the plate is dried and the spot corresponding to the compound can be visualized. Since aromatic compounds like this are often UV-active, the spot can be seen under a UV lamp. Alternatively, chemical staining agents can be used. For an aniline derivative, a ninhydrin (B49086) solution could be sprayed on the plate, which would react with the primary amine to produce a colored spot, often pink or purple, upon heating. rsc.org Another general-purpose stain is potassium permanganate, which reacts with compounds that can be oxidized.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-(methylsulfonyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, substituting brominated benzimidazole intermediates with methylsulfonyl-substituted anilines under conditions of 100°C for 16 hours in dioxane with Pd(OAc)₂/XPhos as catalysts yields derivatives with 78% efficiency . Optimization involves adjusting solvent polarity (e.g., dichloromethane/ethyl acetate mixtures for purification) and catalyst loading. Reaction progress should be monitored via TLC, and regioselectivity confirmed by ¹H/¹³C NMR to distinguish between ortho/meta/para isomers .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Identify characteristic peaks for the methylsulfonyl (-SO₂CH₃) group (δ ~3.0 ppm for CH₃ in ¹H NMR; δ ~45 ppm in ¹³C NMR) and aromatic protons (split patterns indicating substitution positions) .
  • X-ray crystallography : Resolve bond angles (e.g., C-SO₂-C ~120°) and hydrogen-bonding networks (N–H⋯O interactions in molecular salts) using SHELX programs for refinement .
  • HRMS (ESI-TOF) : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

Methodological Answer:

  • Solubility : The compound dissolves moderately in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water. Solubility can be enhanced via sulfonate salt formation .
  • Stability : Store under inert atmospheres at -20°C to prevent oxidation of the methylsulfonyl group. Avoid prolonged exposure to light, as UV irradiation may degrade the aniline moiety .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. For example, the electron-withdrawing -SO₂CH₃ group lowers HOMO energy, directing reactivity toward electrophilic substitution at the para position .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA gyrase) by aligning the methylsulfonyl group with hydrophobic enzyme pockets .

Q. What are the microbial degradation pathways for this compound, and how can intermediates be tracked?

Methodological Answer:

  • Pathway Analysis : Under aerobic conditions, Pseudomonas spp. oxidize the methylsulfonyl group via desulfonation, forming intermediates like 2-aminobenzenesulfinate. Track intermediates using LC-MS/MS with a C18 column and negative ion mode .
  • Enzyme Assays : Test for sulfonatase activity in cell lysates using colorimetric assays (e.g., Ellman’s reagent for thiol detection post-desulfonation) .

Q. How can contradictory crystallographic data (e.g., bond angles) be resolved during structural refinement?

Methodological Answer:

  • SHELXL Refinement : Use iterative least-squares cycles with restraints for chemically implausible geometries (e.g., over-constrained C–S bond lengths). Cross-validate with Hirshfeld surface analysis to assess hydrogen-bonding contributions .
  • Twinned Data Handling : For ambiguous peaks, apply TWIN/BASF commands in SHELXTL to model twin domains, particularly in monoclinic systems (space group P2₁/c) .

Q. What strategies optimize the photodegradation of this compound in environmental studies?

Methodological Answer:

  • Photocatalyst Design : Synthesize MnFe₂O₄/Zn₂SiO₄ nanocomposites via co-precipitation. Test efficiency under simulated solar radiation using a Box-Behnken experimental design (variables: pH, catalyst loading, UV intensity) .
  • Degradation Monitoring : Quantify sulfate ions (SO₄²⁻) via ion chromatography to confirm mineralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.